molecular formula C15H19ClN2O2 B3849729 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one

5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No. B3849729
M. Wt: 294.77 g/mol
InChI Key: KYZNWQANZGXTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one, also known as CCG-63802, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one exerts its effects by inhibiting the activity of protein phosphatases, specifically PP1 and PP2A. These enzymes play important roles in the regulation of various biological processes, including synaptic plasticity, memory formation, cell growth, and proliferation. By inhibiting these enzymes, 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one can modulate these processes and potentially have therapeutic applications for various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one are primarily related to its inhibition of protein phosphatases. Inhibition of PP1 has been linked to improved cognitive function and memory formation, while inhibition of PP2A has been linked to reduced tumor growth. However, the exact mechanisms by which 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one exerts its effects are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one in lab experiments is its specificity for protein phosphatases. This allows researchers to selectively study the role of these enzymes in various biological processes. However, one limitation is that 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one can also inhibit other phosphatases, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one. One area of focus is the development of more potent and selective inhibitors of protein phosphatases. Another area of focus is the identification of other biological processes that are regulated by these enzymes and the potential therapeutic applications of targeting them. Additionally, the use of 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one as a tool compound for drug discovery could lead to the development of new drugs for various diseases.

Scientific Research Applications

5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one has been shown to inhibit the activity of protein phosphatase 1 (PP1), which is involved in the regulation of synaptic plasticity and memory formation. This inhibition has been linked to improved cognitive function and has potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.
In cancer research, 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one has been shown to inhibit the activity of protein phosphatase 2A (PP2A), which is involved in the regulation of cell growth and proliferation. This inhibition has been linked to reduced tumor growth and has potential therapeutic applications for various types of cancer.
In drug discovery, 5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one has been used as a tool compound to study the role of protein phosphatases in various biological processes. It has also been used as a starting point for the development of new drugs that target protein phosphatases.

properties

IUPAC Name

5-chloro-3-[[cyclohexyl(methyl)amino]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-17(12-5-3-2-4-6-12)10-18-13-9-11(16)7-8-14(13)20-15(18)19/h7-9,12H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZNWQANZGXTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=C(C=CC(=C2)Cl)OC1=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[[cyclohexyl(methyl)amino]methyl]-1,3-benzoxazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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